molecular formula C17H25NO7 B4956507 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate

4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate

Cat. No. B4956507
M. Wt: 355.4 g/mol
InChI Key: MQJCJSYZJIACHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate is a chemical compound used in scientific research. It is a selective antagonist of the serotonin 5-HT7 receptor, which is involved in various physiological and pathological processes.

Mechanism of Action

4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate acts as a selective antagonist of the serotonin 5-HT7 receptor. It binds to the receptor and blocks its activation by serotonin, which is the natural ligand of the receptor. This inhibition of the 5-HT7 receptor can lead to various downstream effects, depending on the specific cellular context. For example, it can modulate the activity of ion channels, second messenger systems, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate depend on the specific experimental conditions and cell types. However, some general effects have been reported in the literature. For example, 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate can reduce the excitability of hippocampal neurons, increase the amplitude of inhibitory postsynaptic currents in the prefrontal cortex, and enhance the extinction of fear memory in rats. These effects suggest that 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate may have potential therapeutic applications in the treatment of anxiety disorders and post-traumatic stress disorder.

Advantages and Limitations for Lab Experiments

One advantage of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate is its selectivity for the serotonin 5-HT7 receptor. This allows researchers to study the specific role of this receptor in various biological processes without affecting other serotonin receptors. Another advantage is its relatively low toxicity and good solubility in water and organic solvents. However, one limitation is its high cost, which may limit its widespread use in research. Another limitation is the lack of standardized protocols for its use, which may lead to inconsistent results across different studies.

Future Directions

There are several future directions for the research on 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate. First, more studies are needed to elucidate the downstream signaling pathways and gene expression changes induced by the inhibition of the serotonin 5-HT7 receptor. This can provide insights into the molecular mechanisms of psychiatric and neurological disorders and identify new drug targets. Second, the therapeutic potential of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate should be further explored in animal models and clinical trials. Third, the development of more potent and selective antagonists of the serotonin 5-HT7 receptor can improve the specificity and efficacy of the research and drug development in this field.

Synthesis Methods

The synthesis of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate involves several steps. First, 3-(2-ethoxyphenoxy)propylamine is reacted with morpholine to form 4-[3-(2-ethoxyphenoxy)propyl]morpholine. Then, this compound is treated with oxalic acid to yield 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate. The purity and yield of the final product can be improved by recrystallization.

Scientific Research Applications

4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate is mainly used as a research tool to investigate the function of the serotonin 5-HT7 receptor. This receptor is involved in the regulation of circadian rhythms, mood, memory, learning, and cognition. Dysregulation of the 5-HT7 receptor has been implicated in various psychiatric and neurological disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. Therefore, 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate can be used to study the underlying mechanisms of these disorders and to develop new therapeutic strategies.

properties

IUPAC Name

4-[3-(2-ethoxyphenoxy)propyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.C2H2O4/c1-2-18-14-6-3-4-7-15(14)19-11-5-8-16-9-12-17-13-10-16;3-1(4)2(5)6/h3-4,6-7H,2,5,8-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJCJSYZJIACHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-Ethoxyphenoxy)propyl]morpholine;oxalic acid

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